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molecular formula C22H19N7O B1684127 IC-87114 CAS No. 371242-69-2

IC-87114

Cat. No. B1684127
M. Wt: 397.4 g/mol
InChI Key: GNWHRHGTIBRNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653077B2

Procedure details

Thionyl chloride (2.2 mL, 30 mmol) was added to a stirred solution of 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in benzene (50 mL) and the mixture was heated at reflux for 18 h. Once cooled, the solvent was removed in vacuo and stripped down twice with benzene (25 mL). The residue was dissolved in CHCl3 (50 mL) and treated with o-toluidine (2.13 mL, 20 mmol). The slurry was then heated at reflux for 3 h. At that time TLC (50% EtOAc/hexane) indicated that the reaction was complete. After cooling to room temperature, the reaction mixture was poured atop a 4 cm plug of silica gel and flushed through with 20% EtOAc/hexane. The product containing fractions were combined and concentrated in vacuo. The residue was dissolved in HOAc (50 mL) and treated with chloro-actyl chloride (1.6 mL, 20 mmol) and the mixture was heated at reflux for 18 h. The reaction was cooled and concentrated in vacuo. The remaining HOAc was removed by azeotroping with toluene (25 mL) three times. The residue was dissolved in toluene (10 mL) and poured through a 4 cm plug of silica gel, flushing through with 20% EtOAc/hexane. The product containing fractions were identified by LCMS [MS (ES): m/z 299 (M+)), and concentrated in vacuo to afford 476 mg (16%) as a white foam. The white foam chloride (470 mg, 1.57 mmol) was dissolved in DMF (10 mL) and treated with adenine (423 mg, 3.14 mmol) and K2CO3 (433 mg, 3.14 mmol) and the mixture was stirred overnight at room temperature. The suspension was then poured into 200 mL of H2O, stirred at room temperature for 30 min then chilled in the refrigerator for 30 min. The resultant solid was collected by vacuum filtration and recrystallized from EtOH to afford 123 mg (20%) of an off white solid. mp 281.5-282.7° C. (decomposes). 1H NMR (DMSO-d6) δ: 8.07 (s, 1H); 8.05 (s, 1H); 7.61 (t, J=7.8 Hz, 1H), 7.48 (m, 4H), 7.25 (m, 3H), 5.09 (d, J=17.4 Hz, 1H), 4.76 (d, J=17.4 Hz, 1H), 2.73 (s, 3H), 2.18 (s, 3H). 13C NMR (DMSO-d6) ppm: 161.3, 156.2, 152.8, 151.4, 150.0, 148.5, 142.2, 140.9, 136.1, 135.4, 134.3, 131.7, 130.1, 130.0, 129.0, 128.0, 125.8, 119.2, 118.5, 44.8, 22.9, 17.4. MS (ES): m/z 398.2 (M+). Anal. calcd. for C22H19N7O: C, 66.49; H, 4.82; N, 24.67. Found: C, 66.29; H, 4.78; N, 24.72.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.13 mL
Type
reactant
Reaction Step Four
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
470 mg
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
423 mg
Type
reactant
Reaction Step Seven
Name
Quantity
433 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:7]=1[C:8]([OH:10])=O.[NH2:16][C:17]1[C:18]([CH3:23])=[CH:19][CH:20]=[CH:21][CH:22]=1.Cl[CH2:25][C:26](Cl)=O.[Cl-].[N:30]1[C:38]([NH2:39])=[C:37]2[C:33]([N:34]=[CH:35][NH:36]2)=[N:32][CH:31]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC=CC=1.CN(C=O)C.O.CCOC(C)=O.CCCCCC>[NH2:39][C:38]1[N:30]=[CH:31][N:32]=[C:33]2[C:37]=1[N:36]=[CH:35][N:34]2[CH2:25][C:26]1[N:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[CH3:23])[C:8](=[O:10])[C:7]2[C:6](=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:15])[N:5]=1 |f:6.7.8,12.13|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.51 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
2.13 mL
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Five
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Six
Name
Quantity
470 mg
Type
reactant
Smiles
[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
423 mg
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
433 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured atop a 4 cm plug of silica gel
CUSTOM
Type
CUSTOM
Details
flushed through with 20% EtOAc/hexane
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in HOAc (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining HOAc was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene (25 mL) three times
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (10 mL)
ADDITION
Type
ADDITION
Details
poured through a 4 cm plug of silica gel
CUSTOM
Type
CUSTOM
Details
flushing through with 20% EtOAc/hexane
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
m/z 299 (M+)), and concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 476 mg (16%) as a white foam
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then chilled in the refrigerator for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH
CUSTOM
Type
CUSTOM
Details
to afford 123 mg (20%) of an off white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C2N=CN(C2=NC=N1)CC1=NC2=CC=CC(=C2C(N1C1=C(C=CC=C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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